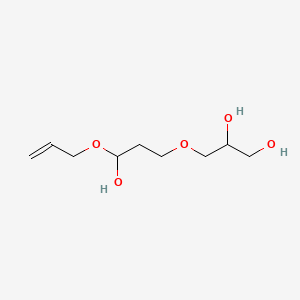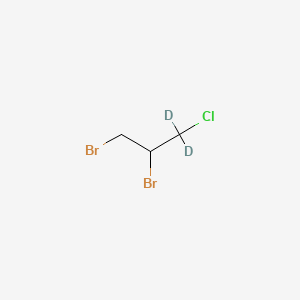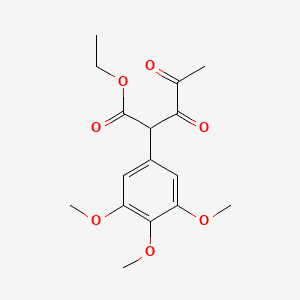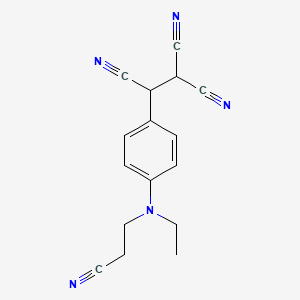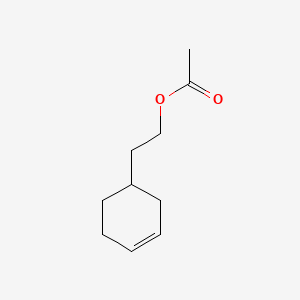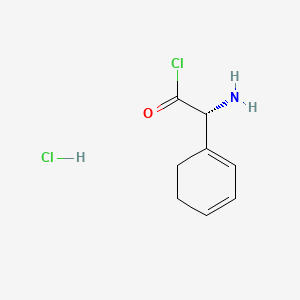
(R)-alpha-Aminocyclohexadieneacetyl chloride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-alpha-Aminocyclohexadieneacetyl chloride hydrochloride is a chemical compound that features a unique structure combining an amino group, a cyclohexadiene ring, and an acetyl chloride moiety. This compound is of interest in various fields of chemistry and biochemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-Aminocyclohexadieneacetyl chloride hydrochloride typically involves the following steps:
Formation of the Aminocyclohexadiene Intermediate: This step involves the cyclization of a suitable diene precursor with an amino group. The reaction conditions often include the use of a catalyst and a controlled temperature environment.
Acetylation: The intermediate is then acetylated using acetyl chloride in the presence of a base such as pyridine to form the acetylated product.
Hydrochloride Formation: Finally, the acetylated product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the above steps are optimized for yield and purity. The use of automated systems for temperature and pH control is common to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
®-alpha-Aminocyclohexadieneacetyl chloride hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The cyclohexadiene ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of the corresponding carboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Major Products
Nucleophilic Substitution: Substituted amides or esters.
Oxidation: Oxidized derivatives of the cyclohexadiene ring.
Reduction: Reduced derivatives of the cyclohexadiene ring.
Hydrolysis: Corresponding carboxylic acid and hydrochloric acid.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-alpha-Aminocyclohexadieneacetyl chloride hydrochloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive acetyl chloride group.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, particularly in the development of new drugs.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of ®-alpha-Aminocyclohexadieneacetyl chloride hydrochloride involves its reactive acetyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows it to modify molecular targets and pathways, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
alpha-Aminocyclohexadieneacetyl chloride: Lacks the ®-configuration and hydrochloride salt.
Cyclohexadieneacetyl chloride: Lacks the amino group.
Aminocyclohexadieneacetyl chloride: May have different stereochemistry.
Uniqueness
®-alpha-Aminocyclohexadieneacetyl chloride hydrochloride is unique due to its specific ®-configuration and the presence of both an amino group and an acetyl chloride moiety. This combination of features makes it particularly reactive and useful in various applications.
Propiedades
Número CAS |
74009-52-2 |
|---|---|
Fórmula molecular |
C8H11Cl2NO |
Peso molecular |
208.08 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-cyclohexa-1,3-dien-1-ylacetyl chloride;hydrochloride |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-8(11)7(10)6-4-2-1-3-5-6;/h1-2,4,7H,3,5,10H2;1H/t7-;/m1./s1 |
Clave InChI |
FGBDQRGDHYNPBE-OGFXRTJISA-N |
SMILES isomérico |
C1CC(=CC=C1)[C@H](C(=O)Cl)N.Cl |
SMILES canónico |
C1CC(=CC=C1)C(C(=O)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[(Aminocarbonyl)amino]methyl]acrylamide](/img/structure/B15178344.png)

![[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane](/img/structure/B15178354.png)
